molecular formula C15H21NO4 B4616712 3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No. B4616712
M. Wt: 279.33 g/mol
InChI Key: NWWQJUJKLZAJLA-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as DOFEB, is a chemical compound that has been the subject of scientific research in recent years. This compound is a member of the phenethylamine family and has been found to possess unique biochemical and physiological effects.

Scientific Research Applications

Antipsychotic Potential and Receptor Binding Studies

Research has shown that benzamide derivatives, including those similar to 3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, exhibit potent antidopaminergic properties, making them suitable for investigating dopamine D-2 mediated responses. These compounds have been highlighted for their potential in antipsychotic treatments, showing preferential inhibition of hyperactivity components in behavioral syndromes, indicating a lower tendency to induce extrapyramidal side effects at effective doses (Högberg et al., 1990).

Anti-Inflammatory and Analgesic Agents

Derivatives of 3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from these compounds have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Anti-Tubercular Activity

Compounds synthesized from derivatives of 3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some of these novel derivatives have shown promising activity with low cytotoxicity, indicating their potential as anti-tubercular scaffolds (Nimbalkar et al., 2018).

Pharmacological Activities from Natural Derivatives

Natural derivatives related to 3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, isolated from red seaweed, have demonstrated significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings suggest the potential of these compounds in developing new therapeutic agents (Makkar & Chakraborty, 2018).

Extended Architectures for Material Science

In the field of materials science, benzamide derivatives, including those akin to 3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, have been used to create extended architectures through coordination and hydrogen bonding. These structures are significant for developing new materials with potential applications in various technological domains (Baudron et al., 2009).

properties

IUPAC Name

3,5-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(14-5-4-6-20-14)16-15(17)11-7-12(18-2)9-13(8-11)19-3/h7-10,14H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWQJUJKLZAJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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